N-Acetyl-heparin

Coagulation Ischemia-Reperfusion Injury Non-Anticoagulant Control

N-Acetyl-heparin (NAH) is an essential, non-anticoagulant heparin derivative for dissecting heparin's pleiotropic effects. Its N-acetylation abolishes antithrombin III binding, eliminating hemorrhagic risk while preserving interactions with complement, growth factors, and histones. This makes it the definitive negative control for anticoagulant-independent mechanisms in ischemia-reperfusion injury (IRI), inflammation, and sepsis models. Use NAH to validate novel heparin mimetics or to safely neutralize extracellular histones in preclinical studies without confounding bleeding events, ensuring your research meets the highest standards of mechanistic rigor.

Molecular Formula C30H43N2Na4O31S3-
Molecular Weight 1115.8 g/mol
CAS No. 134498-62-7
Cat. No. B1180703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-heparin
CAS134498-62-7
Molecular FormulaC30H43N2Na4O31S3-
Molecular Weight1115.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5
InChIKeyQEZNLARJERSVRZ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-Heparin (NAH) CAS 134498-62-7: A Non-Anticoagulant Heparin Derivative for Ischemia-Reperfusion and Inflammation Research


N-Acetyl-heparin (NAH, CAS 134498-62-7), also designated as N-acetylheparin or heparin I-A, is a chemically modified glycosaminoglycan derived from porcine mucosal heparin. The defining structural modification is the replacement of N-sulfate groups with N-acetyl groups, which abolishes its affinity for antithrombin III and thus its anticoagulant activity [1]. This derivative retains the polyanionic backbone of native heparin, enabling it to interact with a range of heparin-binding proteins, including complement components, growth factors, and histones. NAH is widely employed as a non-anticoagulant control in studies aimed at dissecting the pleiotropic, non-hemostatic effects of heparin. It is supplied as a purified research compound, typically as a sodium salt with a molecular formula of C30H43N2Na4O31S3- and a molecular weight of 1115.8 g/mol .

Why Unfractionated Heparin Cannot Simply Substitute for N-Acetyl-Heparin in Non-Anticoagulant Research Applications


Direct substitution of N-Acetyl-heparin (NAH) with unfractionated heparin (UFH) in experimental models is scientifically invalid due to the confounding variable of anticoagulation. While UFH potently prolongs clotting times (e.g., activated partial thromboplastin time, aPTT), NAH is devoid of this activity [1]. This distinction is critical in studies of ischemia-reperfusion injury, inflammation, or sepsis, where UFH's anticoagulant effects introduce a risk of hemorrhagic complications that can mask or confound the non-anticoagulant protective mechanisms under investigation [2]. Furthermore, the chemical acetylation alters binding kinetics to specific protein targets, such as basic fibroblast growth factor (bFGF), meaning that even if UFH and NAH share a common mechanism (e.g., histone neutralization or complement inhibition), their potencies, safety profiles at high doses, and specific interactions differ, precluding interchangeable use without rigorous comparative validation [3][4].

Quantitative Differentiation of N-Acetyl-Heparin (CAS 134498-62-7) Against Unfractionated Heparin in Preclinical Models


Absence of Anticoagulant Activity: N-Acetyl-Heparin Does Not Prolong aPTT Unlike Unfractionated Heparin

In a rabbit model of global myocardial ischemia-reperfusion, intravenous administration of N-acetyl-heparin (1.73 mg/kg) did not alter activated partial thromboplastin time (aPTT), whereas unfractionated heparin (300 U/kg) significantly prolonged aPTT, confirming its anticoagulant action [1]. This direct head-to-head comparison establishes N-acetyl-heparin as a non-anticoagulant control essential for isolating heparin's antithrombin-independent effects.

Coagulation Ischemia-Reperfusion Injury Non-Anticoagulant Control

Myocardial Infarct Size Reduction: N-Acetyl-Heparin Demonstrates Comparable or Superior Cardioprotection to Unfractionated Heparin

In a canine model of regional myocardial ischemia (90 min occlusion) followed by reperfusion (6 h), pretreatment with N-acetylheparin (2 mg/kg i.v.) or unfractionated heparin reduced infarct size compared to vehicle. Quantitatively, N-acetylheparin reduced infarct size to 24.7 ± 4.6% of the area at risk, which was numerically lower than the 28.8 ± 5.8% observed with heparin, though both were significantly different from vehicle (43.0 ± 3.9%) [1]. Another study in rabbits showed a 41% reduction in infarct size with N-acetylheparin pretreatment compared to vehicle [2]. This demonstrates that the cardioprotective effect is independent of anticoagulation and that NAH is at least as effective as UFH in this context.

Cardioprotection Myocardial Infarction Ischemia-Reperfusion Injury

Differential Safety and Efficacy in Acute Lung Injury: N-Acetyl-Heparin Avoids High-Dose Hemorrhagic Complications

In a murine model of acid aspiration-induced acute lung injury (ALI), a direct comparison between N-acetyl-heparin (NAH) and unfractionated heparin (UFH) was conducted at two doses. While both compounds provided protection at a moderate dose (10 mg/kg), a critical divergence was observed at a high dose (20 mg/kg). At this higher dose, NAH continued to provide protection, whereas UFH treatment tended to aggravate the injury due to hemorrhagic complications [1]. This study provides quantitative evidence that NAH's non-anticoagulant profile confers a superior safety margin in pathological states where the vascular barrier is compromised.

Acute Lung Injury Sepsis Histone Neutralization

Altered Protein Binding Kinetics: Reduced Affinity for bFGF Compared to Native Heparin

Surface plasmon resonance (SPR) analysis revealed that acetylation of the amino group significantly alters the binding affinity of heparin derivatives for basic fibroblast growth factor (bFGF). The binding energy of the bFGF/N-acetyl heparin complex was calculated to be -465, which is substantially less favorable than the -735 calculated for the bFGF/native heparin complex [1]. This quantitative difference in molecular interaction highlights that N-acetyl-heparin cannot be assumed to interact with heparin-binding proteins in the same manner as unmodified heparin.

Growth Factor Binding Surface Plasmon Resonance Angiogenesis

Optimal Research and Industrial Application Scenarios for N-Acetyl-Heparin (CAS 134498-62-7)


Non-Anticoagulant Control in Ischemia-Reperfusion Injury (IRI) Studies

NAH is the gold-standard control for dissecting the anticoagulant-independent protective mechanisms of heparin in IRI. Its use in cardiac, pulmonary, and renal IRI models allows researchers to attribute observed tissue protection (e.g., reduced infarct size, improved endothelial function) to mechanisms like complement inhibition or reduced neutrophil infiltration, rather than to systemic anticoagulation [1][2]. This is essential for developing new therapies that aim to harness these beneficial effects without the bleeding risk of heparin.

Investigating the Role of Extracellular Histones in Sepsis and Inflammation

NAH serves as a safer alternative to heparin for neutralizing cytotoxic extracellular histones in preclinical models of sepsis and acute inflammation. Its ability to bind and neutralize histones while avoiding hemorrhagic complications, even at high doses, makes it an ideal probe for studying histone-mediated pathology and for testing the therapeutic hypothesis of histone blockade [3]. This application is particularly relevant for research into sepsis, trauma, and acute respiratory distress syndrome (ARDS).

Structure-Activity Relationship (SAR) Studies of Heparin-Protein Interactions

As a chemically defined derivative with a specific modification (N-acetylation), NAH is a critical component in SAR panels used to map the binding requirements of heparin-binding proteins. By comparing its binding affinity and functional effects to those of native heparin and other desulfated or modified heparins (e.g., using SPR as demonstrated in [4]), researchers can pinpoint the contribution of N-sulfate groups to specific protein interactions. This is valuable in basic glycobiology research and in the rational design of novel heparin-based therapeutics.

Validation of Non-Anticoagulant Heparin Mimetics

NAH functions as a key benchmark for validating the activity of novel, synthetic non-anticoagulant heparin mimetics. By demonstrating that a new compound replicates the protective effects of NAH in a given assay (e.g., reducing infarct size or inhibiting complement), researchers can establish a functional link to a well-characterized, non-anticoagulant reference standard, thereby strengthening the biological rationale for further development of the new entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-heparin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.